molecular formula C17H12Cl2N2O2 B2978685 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034243-59-7

2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2978685
CAS No.: 2034243-59-7
M. Wt: 347.2
InChI Key: SOCNTGWHAWLYCW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a pyridinylmethyl group attached to the nitrogen atom of the amide. The pyridinyl group is further substituted with a furan ring at the 5 position. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 5-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between 5-bromo-3-furylpyridine and a suitable boronic acid derivative . The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide: Lacks the furan ring, which may result in different biological activity.

    2,4-dichloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical reactivity and biological properties.

    2,4-dichloro-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)benzamide: Features an additional pyridine ring, which may enhance its binding affinity to certain targets.

Uniqueness

The presence of the furan ring in 2,4-dichloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide imparts unique chemical and biological properties compared to its analogs. The furan ring can participate in additional hydrogen bonding and π-π interactions, potentially enhancing the compound’s binding affinity and specificity to its molecular targets .

Properties

IUPAC Name

2,4-dichloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-14-1-2-15(16(19)6-14)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCNTGWHAWLYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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